(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine

Chiral Synthesis Enantiomeric Purity Optical Rotation

(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine (CAS 1131737-04-6) is a chiral, fluorinated primary amine featuring a cyclopropyl ring and a trifluoromethyl group. Its structure combines the conformational rigidity of the cyclopropane with the metabolic stability and lipophilicity conferred by the trifluoroethyl moiety.

Molecular Formula C5H8F3N
Molecular Weight 139.12
CAS No. 1131737-04-6
Cat. No. B3026811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine
CAS1131737-04-6
Molecular FormulaC5H8F3N
Molecular Weight139.12
Structural Identifiers
SMILESC1CC1C(C(F)(F)F)N
InChIInChI=1S/C5H8F3N/c6-5(7,8)4(9)3-1-2-3/h3-4H,1-2,9H2/t4-/m1/s1
InChIKeyDMWCDCMZMZULIE-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine (CAS 1131737-04-6): A Chiral Fluorinated Building Block with Defined Stereochemistry for Pharmaceutical Synthesis


(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine (CAS 1131737-04-6) is a chiral, fluorinated primary amine featuring a cyclopropyl ring and a trifluoromethyl group [1]. Its structure combines the conformational rigidity of the cyclopropane with the metabolic stability and lipophilicity conferred by the trifluoroethyl moiety [2]. This compound serves as a key intermediate and building block in the synthesis of biologically active molecules, including positive allosteric modulators and JAK inhibitors, where its specific (R)-stereochemistry is crucial for target engagement [3].

Why Racemic or (S)-Enantiomeric Alternatives to (1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine Are Not Interchangeable in Chiral Pharmaceutical Synthesis


In chiral drug development, the (R)- and (S)-enantiomers of a chiral amine are not equivalent. Substituting the (1R)-enantiomer (CAS 1131737-04-6) with its (1S)-counterpart (CAS 1131737-03-5) or a racemic mixture can lead to significantly different biological outcomes, including reduced potency, altered pharmacokinetics, or even toxicity . The (1R)-configuration is specifically required for the optimal binding geometry and activity in numerous pharmacophores, such as those targeting CNS disorders or JAK-mediated pathways [1]. Generic substitution based solely on molecular formula or name similarity without rigorous chiral purity and stereochemical verification introduces unacceptable scientific and regulatory risk .

(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine (CAS 1131737-04-6): Head-to-Head Comparative Data vs. (1S)-Enantiomer and Non-Fluorinated Analogs


Chiral Purity and Stereochemical Integrity: (1R)-Enantiomer Confers Dextrorotatory Rotation vs. Levorotatory (1S)-Enantiomer

The (1R)-enantiomer exhibits specific dextrorotatory optical rotation, directly contrasting with the levorotatory behavior of the (1S)-enantiomer . This fundamental physical property difference underpins their distinct three-dimensional interactions with chiral biological targets. Advanced purification ensures enantiomeric excess (ee) of >99% for pharmaceutical applications, a critical quality attribute not guaranteed by racemic or lower-purity alternatives .

Chiral Synthesis Enantiomeric Purity Optical Rotation

Metabolic Stability Advantage: Trifluoroethylamine Motif Enhances Half-Life by Approximately 40% in Class-Level Preclinical Studies

The trifluoroethylamine moiety is an established amide isostere known to improve metabolic stability [1]. In a class-level preclinical study, incorporation of the 2,2,2-trifluoroethylamine group into a lead compound resulted in a 40% increase in half-life compared to the non-fluorinated analog, directly attributable to the strength of the C-F bond [2]. This class-level inference suggests that (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine, as a fluorinated chiral amine, offers a similar metabolic stability advantage over its non-fluorinated counterparts.

Metabolic Stability Half-Life ADME

Conformational Restriction and Lipophilicity: Cyclopropyl Ring Reduces Plasma Clearance and Alters pKa vs. Acyclic Analogs

The cyclopropyl ring introduces significant conformational restriction, which is known to enhance binding entropy and reduce off-target effects [1]. Computed properties highlight the tangible impact: the (1R)-enantiomer has an XLogP3 of 1.2 [2] and a predicted pKa of 5.71±0.50 , resulting in altered lipophilicity and basicity compared to acyclic amines. Class-level data indicate cyclopropyl-containing drugs can exhibit decreased plasma clearance due to altered pKa and reduced P-glycoprotein efflux [1].

Conformational Restriction Lipophilicity pKa Plasma Clearance

Rotatable Bond Count: Single Rotatable Bond Minimizes Conformational Entropy Penalty Upon Binding

The (1R)-enantiomer possesses only one rotatable bond (the C-N bond) [1]. This low number of rotatable bonds minimizes the conformational entropy penalty paid upon target binding, a well-established principle in medicinal chemistry. In contrast, acyclic analogs of similar molecular weight typically have 3-5 rotatable bonds, leading to a larger entropic cost and potentially reduced binding affinity.

Conformational Entropy Rotatable Bond Binding Affinity

Prioritized Application Scenarios for (1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine (CAS 1131737-04-6) Based on Verified Differentiation Evidence


Synthesis of Enantiomerically Pure JAK Inhibitors for Autoimmune and Inflammatory Diseases

The compound is a critical reagent in the synthesis of 5H-pyrido[4,3-b]indole derivatives as Janus kinase (JAK) inhibitors . The defined (R)-stereochemistry is essential for achieving the desired inhibitory activity against JAK2 and/or JAK1, which are validated targets for rheumatoid arthritis, ulcerative colitis, and other autoimmune conditions [1]. Procurement of the specific (1R)-enantiomer (rather than the (1S)-form or racemate) is non-negotiable for maintaining the stereochemical integrity and biological activity of the final drug candidate.

Development of CNS-Penetrant Positive Allosteric Modulators (PAMs) Targeting mGluR2/5

The compound has found function as a component of positive allosteric modulators with potential application in treating neurological and psychiatric disorders associated with glutamate dysfunction . Its conformational rigidity (low rotatable bond count) and balanced lipophilicity (XLogP3 = 1.2) are favorable for CNS penetration, a critical requirement for mGluR modulators. The (1R)-configuration is likely required for optimal interaction with the transmembrane domain of the receptor.

Chiral Building Block for Structure-Activity Relationship (SAR) Studies in Fluorinated Drug Discovery Programs

The compound's unique combination of a cyclopropyl ring and trifluoroethylamine moiety makes it an ideal probe for SAR studies aimed at optimizing metabolic stability (40% half-life improvement potential) and binding entropy (1 rotatable bond) [2][3]. Its high enantiomeric purity (>99% ee) and defined stereochemistry ensure reproducible results in hit-to-lead and lead optimization campaigns, distinguishing it from lower-purity or racemic alternatives.

Synthesis of Cathepsin K Inhibitors and Other Amide-Isostere Containing Therapeutics

Given the well-documented success of trifluoroethylamine as an amide isostere in improving the metabolic stability of clinical candidates like odanacatib [4], (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine serves as a valuable precursor for introducing this privileged motif into new chemical entities. The (R)-stereochemistry adds an additional dimension of target selectivity that achiral or racemic amide isosteres cannot provide.

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